

A Comparative Crystallographic Analysis of Benzoxazole-2(3H)-thione Derivatives

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Compound of Interest

Compound Name: 6-bromobenzo[d]oxazole-2(3H)-thione

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Structural Nuances of Substituted Benzoxazole-2(3H)-thiones

In the landscape of medicinal chemistry, the benzoxazole scaffold is a recurring motif in a multitude of pharmacologically active agents. The thione derivative, benzo[d]oxazole-2(3H)-thione, and its substituted analogues are of particular interest due to their diverse biological activities. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the crystallographic data of 6-substituted benzo[d]oxazole-2(3H)-thione derivatives, offering valuable insights for researchers in the field.

While crystallographic data for **6-bromobenzo[d]oxazole-2(3H)-thione** is not readily available in the surveyed literature, a comparative analysis with structurally related compounds provides a strong foundation for understanding its potential solid-state conformation. This guide leverages data from a closely related nitro-substituted analogue, 6-nitrobenzo[d]oxazole-2(3H)-thione, and the unsubstituted parent compound, benzo[d]oxazole-2(3H)-thione, to draw insightful comparisons.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 6-nitrobenzo[d]oxazole-2(3H)-thione and the parent benzo[d]oxazole-2(3H)-thione. These parameters provide a

quantitative basis for comparing the crystal packing and molecular geometry of these compounds.

Parameter	6-Nitrobenzo[d]oxazole-2(3H)-thione[1]	Benzo[d]oxazole-2(3H)-thione
Chemical Formula	C ₇ H ₄ N ₂ O ₃ S	C ₇ H ₅ NOS
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pnma
a (Å)	8.542(2)	11.082(2)
b (Å)	6.849(2)	6.011(1)
c (Å)	13.911(4)	9.983(2)
α (°)	90	90
β (°)	104.38(3)	90
γ (°)	90	90
Volume (Å ³)	787.9(4)	665.2(2)
Z	4	4
Calculated Density (g/cm ³)	1.768	1.506

Experimental Protocols

The methodologies employed in the synthesis and X-ray crystallographic analysis of these derivatives are crucial for the reproducibility and validation of the presented data.

Synthesis of Benzo[d]oxazole-2-thiol (Tautomer of Benzo[d]oxazole-2(3H)-thione)[2]

A solventless synthesis method involves the direct cyclocondensation of 2-aminophenol and thiourea.

- A homogenized mixture of 2-aminophenol (1 mmol) and thiourea (1 mmol) is prepared.

- The mixture is heated at 200 °C for 2 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
- Upon completion, the product is recrystallized from ethanol to yield benzo[d]oxazole-2-thiol.

Synthesis of 6-Nitrobenzo[d]oxazole-2(3H)-thione[1]

This derivative is synthesized through the nitration of the parent benzoxazole-2-thione.

- Benzoxazole-2-thione is dissolved in a suitable solvent.
- A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature.
- The reaction mixture is stirred for a specified period.
- The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed, and recrystallized to obtain pure 6-nitrobenzo[d]oxazole-2(3H)-thione.

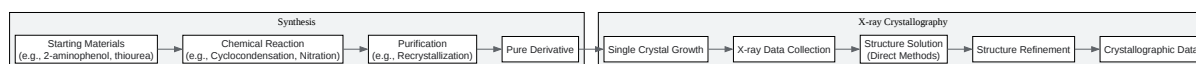
Single-Crystal X-ray Diffraction Analysis

The following protocol is a general workflow for the crystallographic analysis of benzoxazole derivatives.

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
- **Data Collection:** A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using monochromatic radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of substituted benzo[d]oxazole-2(3H)-thione derivatives.



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Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.

This guide provides a foundational comparison for researchers working with **6-bromobenzo[d]oxazole-2(3H)-thione** and its analogues. The presented data and protocols offer a starting point for further experimental and computational studies aimed at elucidating the structure-property relationships of this important class of heterocyclic compounds.

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References

- 1. researchgate.net [researchgate.net]
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